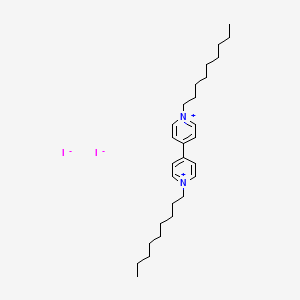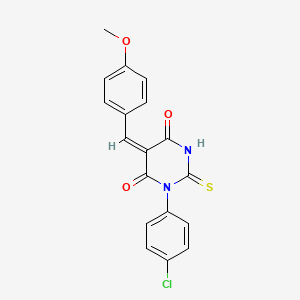
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, also known as AD-1211, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of isoindolinone derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In animal models of pain, it has been shown to reduce pain sensitivity and improve quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various disease states. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its potential toxicity and side effects must be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for research on N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy in animal models of cancer, as well as its safety and tolerability in humans. Another area of interest is its potential use in pain management. Studies are needed to further elucidate its mechanism of action in pain sensation, as well as its potential side effects and interactions with other pain medications. Additionally, research is needed to explore its potential use in other disease states, such as inflammation and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide involves the reaction of 2-amino-3-phenylpropanoic acid with acetic anhydride to form the corresponding N-acetyl derivative. This intermediate is then reacted with phthalic anhydride to yield the desired isoindolinone product. The final step involves the addition of allyl bromide to the amide nitrogen to introduce the allyl group.
Aplicaciones Científicas De Investigación
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In preclinical studies, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-12-21-18(23)17(13-14-8-4-3-5-9-14)22-19(24)15-10-6-7-11-16(15)20(22)25/h2-11,17H,1,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQTJPGKLYFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)

![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)

